

A Comparative Analysis of Serdexmethylphenidate and Dexmethylphenidate Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Serdexmethylphenidate*

Cat. No.: *B610792*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of **serdexmethylphenidate** and its active metabolite, dexmethylphenidate. The data presented is compiled from peer-reviewed literature and publicly available documents, offering a comprehensive resource for understanding the absorption, distribution, metabolism, and excretion of these compounds.

Introduction

Serdexmethylphenidate (SDX) is a prodrug of dexmethylphenidate (d-MPH), the pharmacologically active d-threo-enantiomer of racemic methylphenidate.[\[1\]](#)[\[2\]](#)

Dexmethylphenidate is a central nervous system (CNS) stimulant that functions by blocking the reuptake of norepinephrine and dopamine into the presynaptic neuron, thereby increasing the levels of these neurotransmitters in the extraneuronal space.[\[3\]](#)[\[4\]](#) **Serdexmethylphenidate** itself has minimal to no pharmacological activity and requires conversion to dexmethylphenidate.[\[2\]](#) This conversion is believed to occur primarily in the lower gastrointestinal tract.[\[1\]](#)

The combination product, Azstarys, contains both immediate-release dexmethylphenidate and **serdexmethylphenidate**, formulated in a 30:70 molar ratio.[\[1\]](#) This formulation is designed to

provide a rapid onset of action from the immediate-release d-MPH component, followed by an extended duration of effect from the gradual conversion of SDX to d-MPH.[5]

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for **serdexmethylphenidate** and dexmethylphenidate, including data from studies on the combination product Azstarys (**serdexmethylphenidate**/dexmethylphenidate).

Table 1: Single-Dose Pharmacokinetic Parameters of d-MPH after Administration of Azstarys in Healthy Adults[6][7]

Treatment (d-MPH equivalent dose)	Cmax (ng/mL)	Tmax (hr) (median)	AUC0-last (hng/mL)	AUC0-inf (hng/mL)	t1/2 (hr) (median)
SDX/d-MPH 26.1/5.2 mg (20 mg)	7.1 ± 2.1	2.00	97.2 ± 28.8	-	8.59
SDX/d-MPH 39.2/7.8 mg (30 mg)	9.8 ± 2.8	2.00	142.5 ± 41.2	-	10.54
SDX/d-MPH 52.3/10.4 mg (40 mg)	13.8 ± 3.8	2.00	199.8 ± 57.2	-	9.77

Data are presented as mean ± standard deviation, except for Tmax and t1/2 which are median values. AUC0-inf was not reported for all treatment arms in the source.

Table 2: Steady-State Pharmacokinetic Parameters of d-MPH after Multiple Doses of Azstarys (52.3/10.4 mg) in Healthy Adults[1]

Parameter	Day 1	Day 4
Cmax (ng/mL)	14.9 ± 3.9	20.0 ± 4.7
Tmax (hr)	2.18 ± 1.0	1.8 ± 0.8
AUC0–24h (h*ng/mL)	-	153.2 ± 47.9

Data are presented as mean ± standard deviation. AUC0-24h for Day 1 was not reported in the source.

Table 3: Pharmacokinetic Parameters of Immediate-Release Dexmethylphenidate (Focalin®) in Adults[8]

Parameter	Value
Cmax	Dose-dependent
Tmax (hr)	~1 to 1.5 (fasting)
t _{1/2} (hr)	~2.2
Absolute Bioavailability	22-25%

Table 4: Pharmacokinetic Parameters of Serdexmethylphenidate Prodrug after Single and Multiple Doses of Azstarys (52.3/10.4 mg) in Healthy Adults[1]

Parameter	Day 1	Day 4
Cmax (ng/mL)	41.8 ± 23.5	41.7 ± 38.0
Tmax (hr)	2.18 ± 1.0	1.8 ± 0.8
t _{1/2} (hr)	-	-
Bioavailability	<3%	-

Data are presented as mean \pm standard deviation. Half-life ($t_{1/2}$) for **serdexmethylphenidate** after Azstarys administration was not reported in this source, but another source indicates a mean terminal elimination half-life of 5.7 hours for **serdexmethylphenidate**.[\[2\]](#)

Experimental Protocols

Study of Dose Proportionality and Steady-State Pharmacokinetics of Serdexmethylphenidate/Dexmethylphenidate[\[1\]\[6\]](#)

- Study Design: This was an open-label, randomized, crossover study with single-dose and multiple-dose phases.[\[1\]](#)
- Participants: The study enrolled 23 healthy volunteers between the ages of 18 and 55.[\[6\]](#)
- Dosing:
 - Single-Dose Phase: Participants received single oral doses of SDX/d-MPH at three strengths: 26.1/5.2 mg, 39.2/7.8 mg, and 52.3/10.4 mg under fasted conditions in a crossover manner, with a 96-hour washout period between each treatment.[\[6\]](#)
 - Multiple-Dose Phase: Following a 96-hour washout after the single-dose phase, participants received four consecutive daily doses of SDX/d-MPH 52.3/10.4 mg.[\[6\]](#)
- Sampling: Blood samples were collected at various time points to measure plasma concentrations of d-MPH and SDX for pharmacokinetic analysis.[\[6\]](#)
- Analytical Method: Plasma concentrations of **serdexmethylphenidate** and dexmethylphenidate were determined using a validated analytical method.

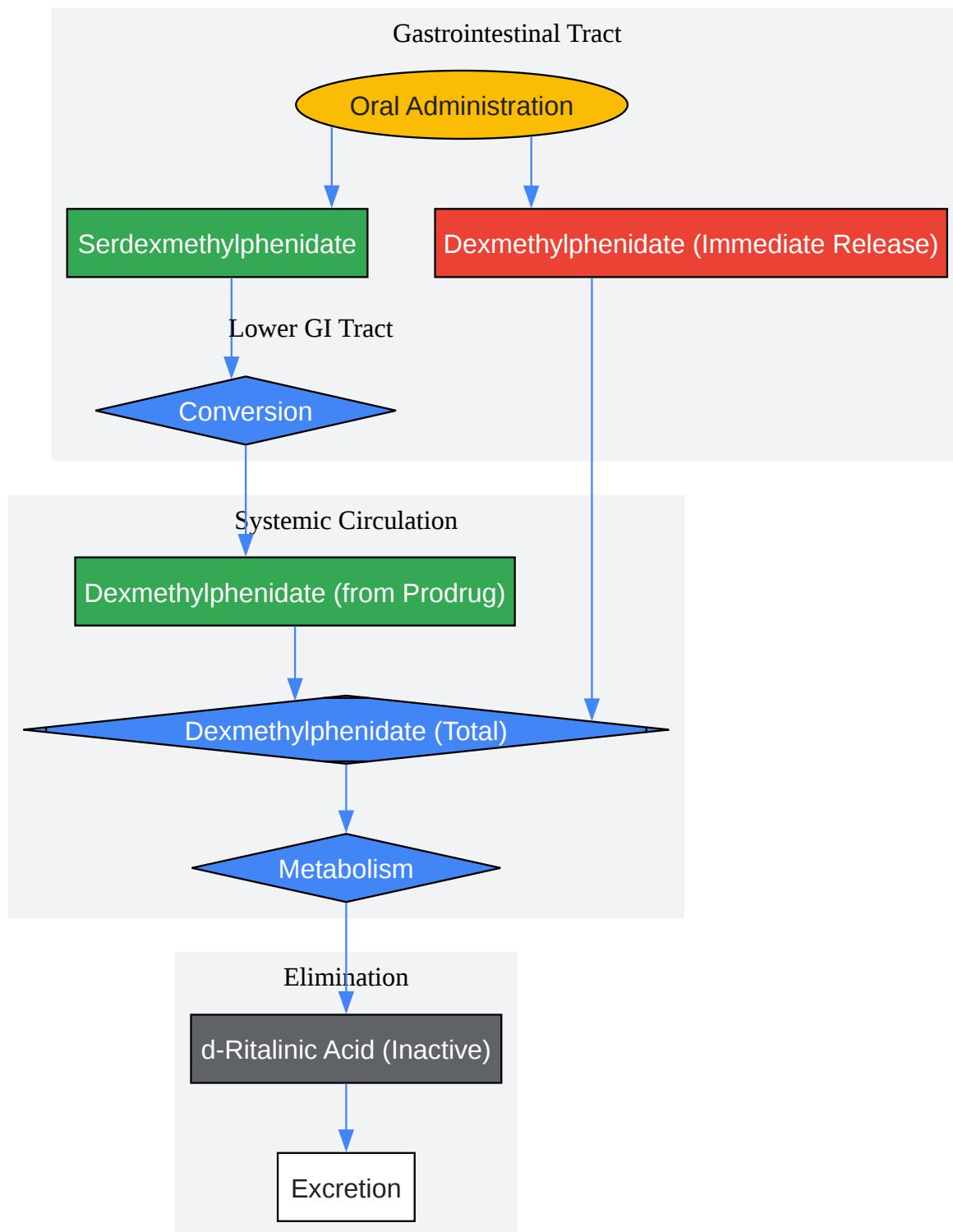
Mass Balance and Metabolic Pathway of [14C]-Serdexmethylphenidate[\[9\]](#)

- Study Design: This was an open-label, single radiolabeled dose, nonrandomized study.
- Participants: The study was conducted in 8 healthy adult male subjects.

- Dosing: Subjects were administered a single oral dose of 60 mg [14C]-SDX chloride, which is the molar equivalent of 30 mg d-MPH hydrochloride.
- Sampling: Blood, urine, and fecal samples were collected at various time points post-dose for radioanalysis and metabolite identification. Whole blood and plasma were collected up to 168 hours post-dose.
- Analytical Method: Samples were analyzed for total radioactivity and for the identification of SDX and its metabolites.

Metabolic Pathway and Mechanism of Action

Serdexmethylphenidate is a prodrug that is converted to the active moiety, dexmethylphenidate. This conversion is thought to occur primarily in the lower gastrointestinal tract.^[1] The primary metabolite of dexmethylphenidate is d- α -phenyl-piperidine acetic acid (d-ritalinic acid), which has little to no pharmacological activity.^[7]



[Click to download full resolution via product page](#)

Caption: Metabolic pathway of **serdexmethylphenidate** to dexmethylphenidate.

Conclusion

The pharmacokinetic profile of **serdexmethylphenidate** is characterized by its conversion to dexmethylphenidate, leading to a delayed Tmax and extended exposure of the active compound compared to immediate-release dexmethylphenidate. The combination product, Azstarys, leverages this by including an immediate-release component of dexmethylphenidate to ensure a rapid onset of action. The dose-proportional pharmacokinetics of the combination product allow for predictable dose adjustments. This detailed comparison provides valuable insights for researchers and clinicians in the field of drug development and psychopharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dose Proportionality and Steady-State Pharmacokinetics of Serdexmethylphenidate/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. hhs.texas.gov [hhs.texas.gov]
- 5. corium.com [corium.com]
- 6. Dose Proportionality and Steady-State Pharmacokinetics of Serdexmethylphenidate/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Serdexmethylphenidate and Dexmethylphenidate Pharmacokinetic Profiles]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b610792#serdexmethylphenidate-versus-dexmethylphenidate-pharmacokinetic-profile-comparison>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com